

1H and 13C NMR spectral data of Pyridine-2,4,6-tricarboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pyridine-2,4,6-tricarboxylic acid

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of **Pyridine-2,4,6-tricarboxylic Acid**

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **Pyridine-2,4,6-tricarboxylic acid**. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. This document presents a summary of the spectral data in tabular format, a detailed experimental protocol for acquiring such data, and a visualization of the molecular structure with its corresponding NMR signals.

Introduction

Pyridine-2,4,6-tricarboxylic acid, also known as collidinic acid, is a key organic compound with a central pyridine ring substituted with three carboxylic acid groups.^[1] Its ability to form coordination complexes makes it a valuable ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.^[2] Accurate structural characterization is paramount, and NMR spectroscopy is a primary analytical technique for this purpose. This guide focuses on the ¹H and ¹³C NMR spectral features of this molecule.

Data Presentation

The quantitative ¹H and ¹³C NMR spectral data for **Pyridine-2,4,6-tricarboxylic acid** are summarized in the tables below. The data were obtained in a deuterated water (D₂O) solvent, which is a common choice for polar, acidic compounds.^[2]

Table 1: ^1H NMR Spectral Data for **Pyridine-2,4,6-tricarboxylic acid**[2]

Chemical Shift (δ) in ppm	Multiplicity	Integration	Assignment
8.58	Singlet (s)	2H	Protons at positions 3 and 5 of the pyridine ring

Table 2: ^{13}C NMR Spectral Data for **Pyridine-2,4,6-tricarboxylic acid**[2]

Chemical Shift (δ) in ppm	Assignment
127.4	Pyridine ring carbons (C-3, C-5)
142.2	Pyridine ring carbon (C-4)
148.5	Pyridine ring carbons (C-2, C-6)
166.5	Carboxyl group carbons
166.9	Carboxyl group carbons

Molecular Structure and NMR Signal Correlation

The symmetry of **Pyridine-2,4,6-tricarboxylic acid** is reflected in its NMR spectra. The two protons at the 3 and 5 positions of the pyridine ring are chemically equivalent, resulting in a single signal in the ^1H NMR spectrum. Similarly, the carbon atoms at the 2 and 6 positions, as well as at the 3 and 5 positions, are equivalent, simplifying the ^{13}C NMR spectrum.

Figure 1. Correlation of the molecular structure of **Pyridine-2,4,6-tricarboxylic acid** with its ^1H and ^{13}C NMR signals.

Experimental Protocol

The following is a representative experimental protocol for acquiring ^1H and ^{13}C NMR spectra of pyridine carboxylic acid derivatives.

4.1. Sample Preparation

- **Dissolution:** Accurately weigh approximately 5-10 mg of **Pyridine-2,4,6-tricarboxylic acid** and dissolve it in 0.5-0.7 mL of deuterated water (D_2O). The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.
- **Transfer:** Transfer the solution to a standard 5 mm NMR tube.
- **Homogenization:** Gently agitate the NMR tube to ensure a homogeneous solution.

4.2. NMR Spectrometer Setup

- **Spectrometer:** A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.
- **Probe:** A standard broadband or inverse detection probe suitable for 1H and ^{13}C nuclei.
- **Temperature:** Maintain a constant temperature, typically 25 °C (298 K), to ensure reproducibility of chemical shifts.

4.3. Data Acquisition

- **Locking and Shimming:** Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming, which is essential for obtaining sharp and well-resolved peaks.
- **1H NMR Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment (e.g., ' zg30').
 - **Number of Scans (NS):** Typically 16 to 64 scans are sufficient to achieve a good signal-to-noise ratio.
 - **Relaxation Delay (D1):** A relaxation delay of 1-2 seconds is generally adequate.
 - **Acquisition Time (AQ):** Approximately 2-4 seconds.
 - **Spectral Width (SW):** A spectral width of about 16 ppm is appropriate for most organic molecules.

- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Number of Scans (NS): Due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) is typically required.
 - Relaxation Delay (D1): A relaxation delay of 2 seconds is common.
 - Acquisition Time (AQ): Approximately 1-2 seconds.
 - Spectral Width (SW): A spectral width of about 200-250 ppm is standard for ^{13}C NMR.

4.4. Data Processing

- Fourier Transform: The raw Free Induction Decay (FID) data is converted from the time domain to the frequency domain using a Fourier transform.
- Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.
- Baseline Correction: A baseline correction is applied to obtain a flat baseline.
- Referencing: The chemical shift axis is referenced. For spectra in D_2O , the residual HDO signal (around 4.79 ppm) can be used as an internal reference for ^1H spectra. For ^{13}C spectra, an external reference or the spectrometer's internal reference can be used.
- Integration: The relative areas of the peaks in the ^1H NMR spectrum are determined by integration to provide information on the relative number of protons.

Logical Workflow for NMR Analysis

The logical workflow for the NMR analysis of **Pyridine-2,4,6-tricarboxylic acid** is outlined below.

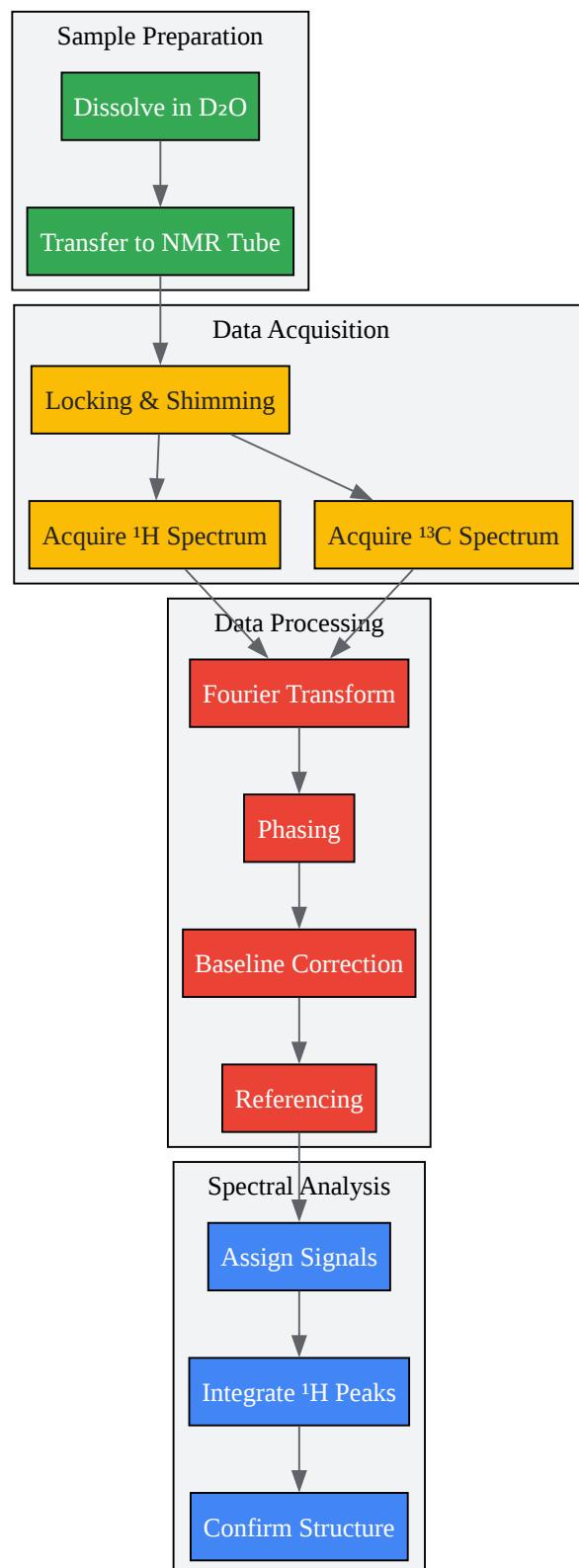
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Figure 2. General workflow for NMR analysis from sample preparation to structural confirmation.

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References

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- 2. Pyridine-2,4,6-tricarboxylic Acid|Multidentate Ligand for MOFs [benchchem.com]
- To cite this document: BenchChem. [1H and 13C NMR spectral data of Pyridine-2,4,6-tricarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181545#1h-and-13c-nmr-spectral-data-of-pyridine-2-4-6-tricarboxylic-acid]

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